molecular formula C₂₇H₃₃D₆ClN₂O₄ B1147409 (R)-(+)-Verapamil-d6 Hydrochloride CAS No. 1795786-09-2

(R)-(+)-Verapamil-d6 Hydrochloride

Número de catálogo: B1147409
Número CAS: 1795786-09-2
Peso molecular: 497.1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-(+)-Verapamil-d6 Hydrochloride is a deuterated form of Verapamil, a phenylalkylamine calcium channel blocker. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Verapamil. The deuterium atoms in ®-(+)-Verapamil-d6 Hydrochloride replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Verapamil-d6 Hydrochloride involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the deuterated phenylalkylamine backbone: This involves the use of deuterated benzyl chloride and deuterated phenylacetonitrile.

    Cyclization and functional group modifications: The intermediate compounds undergo cyclization and subsequent functional group modifications to introduce the methoxy groups and the nitrile group.

    Hydrochloride salt formation: The final step involves the conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-(+)-Verapamil-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of deuterated precursors: Large-scale production of deuterated benzyl chloride and phenylacetonitrile.

    Automated reaction setups: Use of automated reactors to ensure precise control over reaction conditions.

    Purification and crystallization: High-performance liquid chromatography (HPLC) and crystallization techniques are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-(+)-Verapamil-d6 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted phenylalkylamines.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

The use of stable isotope-labeled compounds like (R)-(+)-Verapamil-d6 Hydrochloride allows researchers to conduct detailed pharmacokinetic studies. A notable study utilized (R)-(+)-Verapamil-d6 to analyze the pharmacokinetic profiles of verapamil in rats. The study demonstrated that the isotope-IV method could effectively assess drug-drug interactions following oral administration. The results indicated significant alterations in pharmacokinetic parameters such as Area Under the Curve (AUC) and clearance rates when co-administered with a potent CYP inhibitor, highlighting the importance of metabolic pathways in drug efficacy and safety .

Drug-Drug Interactions

This compound serves as a critical tool in studying drug-drug interactions, particularly those involving cytochrome P450 enzymes. In a recent investigation, the compound was administered alongside rifampin, a known inducer of CYP enzymes, to evaluate its effects on verapamil metabolism. The findings revealed that rifampin significantly altered the pharmacokinetics of verapamil, favoring the formation of less cardioactive metabolites. This suggests that (R)-(+)-Verapamil-d6 can be instrumental in optimizing dosing regimens for patients receiving multiple medications .

Cardiovascular Disorders

Verapamil is widely recognized for its efficacy in treating various cardiovascular conditions such as hypertension, angina, and certain arrhythmias. The deuterated form, this compound, has been explored for its potential to enhance therapeutic outcomes while minimizing side effects. Research indicates that higher doses of verapamil can be safely administered in specific patient populations, particularly those undergoing treatment for tuberculosis with rifampin .

Mecanismo De Acción

®-(+)-Verapamil-d6 Hydrochloride exerts its effects by blocking L-type calcium channels in the heart and smooth muscles. This inhibition reduces calcium influx, leading to:

    Decreased heart rate: By slowing down the conduction of electrical impulses in the heart.

    Vasodilation: Relaxation of smooth muscles in blood vessels, reducing blood pressure.

    Antiarrhythmic effects: Stabilizing abnormal heart rhythms by preventing excessive calcium entry into cardiac cells.

Comparación Con Compuestos Similares

Similar Compounds

    Diltiazem: Another calcium channel blocker with a similar mechanism of action but different chemical structure.

    Nifedipine: A dihydropyridine calcium channel blocker with a distinct structure and pharmacokinetic profile.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness

®-(+)-Verapamil-d6 Hydrochloride is unique due to its deuterium labeling, which provides advantages in tracing and studying the compound in biological systems. This feature is not present in other similar calcium channel blockers, making it a valuable tool in pharmacokinetic and pharmacodynamic research.

Actividad Biológica

(R)-(+)-Verapamil-d6 Hydrochloride is a deuterated derivative of the calcium channel blocker verapamil, primarily utilized in pharmacological research. Its unique isotopic labeling allows for enhanced tracking in biochemical studies, contributing to a better understanding of its pharmacodynamics and metabolism. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H32D6N2O4·HCl
  • Molecular Weight : Approximately 460.6 g/mol
  • Chemical Structure : The compound features a complex structure that includes deuterium isotopes, enhancing its utility in metabolic studies.

This compound functions primarily as a calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells, leading to:

  • Vasodilation : Relaxation of blood vessels, reducing blood pressure.
  • Negative Inotropic Effect : Decreased force of heart contractions, beneficial in conditions like hypertension and angina.
  • Impact on Heart Rhythm : It can influence electrical conduction in the heart, making it useful in certain arrhythmias .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Key findings include:

  • Absorption and Distribution : The compound exhibits significant bioavailability when administered orally. Studies have shown that co-administration with rifampin alters the pharmacokinetic profile, favoring less cardioactive metabolites .
  • Metabolism : The metabolism of (R)-(+)-Verapamil-d6 involves conversion to norverapamil and other metabolites, with varying ratios depending on co-administered drugs .
  • Excretion : Primarily eliminated via hepatic pathways, with renal excretion playing a minor role.

Study on Adjunctive Therapy for Tuberculosis

A recent study explored the use of verapamil as an adjunctive therapy for tuberculosis (TB). Participants received sustained-release verapamil alongside standard TB treatment regimens. Key results included:

  • Dosage and Efficacy : A dosage of 360 mg sustained-release verapamil was found to achieve therapeutic levels without serious adverse effects. This suggests potential for higher dosing strategies in combination therapies .
  • Safety Profile : No serious adverse effects were reported during the study, including no significant changes in EKG readings among participants receiving high doses .

Interaction Studies

Research has also focused on the interactions between this compound and other drugs:

  • Combination with Rifampin : The presence of rifampin significantly altered the pharmacokinetic parameters of verapamil, leading to increased levels of its metabolites. This interaction highlights the importance of understanding drug-drug interactions in clinical settings .
  • Effects on Cell Viability : In vitro studies demonstrated that higher concentrations of verapamil could lead to decreased viability in human neuroblastoma cells, indicating potential cytotoxic effects at elevated doses .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Calcium Channel BlockadeInhibits calcium influx in cardiac and smooth muscle cells
VasodilationReduces blood pressure through vascular relaxation
Negative Inotropic EffectDecreases heart contraction strength
Drug InteractionAlters pharmacokinetics when combined with rifampin
Cytotoxic EffectsReduced cell viability observed in neuroblastoma studies

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying (R)-(+)-Verapamil-d6 Hydrochloride in pharmaceutical formulations?

  • Methodological Answer : Pharmacopeial methods are widely used. For identification, UV-spectrophotometry (absorption at 278 nm) and HPLC/UV with a C18 column are recommended. The mobile phase typically comprises acetonitrile, 2-aminoheptane, and sodium acetate buffer (30:0.5:70 ratio) . Quantitative determination employs alkalimetry or potentiometric titration, validated for precision (RSD ≤ 0.7%) . For deuterated analogs like (R)-(+)-Verapamil-d6, mass spectrometry (MS) is critical to confirm isotopic purity and structural integrity .

Q. How does isotopic labeling (deuteration) in this compound impact pharmacokinetic studies?

  • Methodological Answer : Deuteration at six positions (D6) reduces metabolic degradation by slowing CYP450-mediated oxidation, enhancing plasma half-life. This is leveraged in tracer studies to distinguish endogenous verapamil metabolites from administered doses. Researchers must validate deuterium incorporation via NMR or high-resolution MS to ensure isotopic stability under experimental conditions .

Q. What formulation considerations are critical for maintaining the stability of this compound in sustained-release systems?

  • Methodological Answer : Solid dispersion techniques using polymers like Eudragit RLPO or Kollidon®SR improve solubility and control release. Thermal analysis (DSC/TGA) reveals that Verapamil hydrochloride exhibits decomposition above 145°C, necessitating processing below this threshold. Matrix systems should be optimized to avoid pH-dependent degradation, as seen in silicone adhesive (PSA) or ethylcellulose (EC) matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal degradation data for Verapamil hydrochloride across studies?

  • Methodological Answer : Discrepancies in thermal profiles (e.g., decomposition at 145°C vs. 300°C) arise from sample preparation or instrumentation differences. To reconcile

  • Perform simultaneous DSC-TGA to correlate mass loss with thermal events.
  • Compare inert (N₂) vs. oxidative (air) atmospheres, as verapamil degrades faster in oxygen.
  • Cross-validate with IR spectroscopy to identify decomposition products (e.g., 3,4-dimethoxybenzaldehyde) .

Q. What strategies are recommended for impurity profiling of this compound in compliance with USP/EP guidelines?

  • Methodological Answer : USP mandates HPLC analysis with a system suitability solution containing verapamil-related compounds (e.g., 3,4-dimethoxybenzyl alcohol). Limit impurities to ≤0.1% using a C18 column and mobile phase of diethylamine-cyclohexane (15:85). For deuterated analogs, ensure deuterium does not interfere with impurity detection by MS/MS .

Q. How can Box-Behnken design optimize controlled-release formulations of this compound?

  • Methodological Answer : This response surface methodology evaluates variables like polymer ratio (e.g., HPMC K4M), compression force, and gastric retention time. Optimized formulations achieve 24-hour release (Higuchi model: r² = 0.999) with n≈0.54 in the Korsmeyer-Peppas model, indicating anomalous diffusion. Validate using dissolution studies at pH 1.2 and 6.8 to simulate gastrointestinal conditions .

Q. What validation parameters are essential for spectrophotometric determination of Verapamil-d6 Hydrochloride in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : Test 0.01–10 µg/mL (r² ≥ 0.995).
  • LOQ/LOD : ≤0.01 µg/mL via signal-to-noise (S/N ≥ 10).
  • Accuracy : Spike recovery (98–102%) using bromothymol blue for complexation .
  • Specificity : Confirm no interference from deuterated isotopes or excipients via HPLC-MS .

Q. Data Analysis & Experimental Design

Q. How should researchers interpret conflicting chromatographic purity results between USP and SPhU monographs?

  • Methodological Answer : The USP uses acidimetry in non-aqueous media, while SPhU prefers alkalimetry. To harmonize:

  • Cross-validate using both methods on the same batch.
  • Adjust for solvent polarity effects (e.g., acetonitrile vs. methanol) and electrode calibration discrepancies (tolerate ≤0.6% variance) .

Q. What mechanistic insights can be derived from the thermal behavior of Verapamil hydrochloride in polymer matrices?

  • Methodological Answer : DSC curves show melting point depression (e.g., 145°C to 125°C in EC matrices), indicating polymer-drug interactions. Use FTIR to detect hydrogen bonding between verapamil’s methoxy groups and polymer carboxyls. This interaction stabilizes amorphous phases, enhancing dissolution .

Propiedades

Número CAS

1795786-09-2

Fórmula molecular

C₂₇H₃₃D₆ClN₂O₄

Peso molecular

497.1

Sinónimos

(αR)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile-d6 Hydrochloride;  (R)-Verapamil-d6 Hydrochloride;  Dexverapamil-d6 Hydrochloride;  LU 33925-d6;  NSC 632821-d6; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.